molecular formula C20H24FN5O B5541199 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine

4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B5541199
M. Wt: 369.4 g/mol
InChI Key: WFPVAEASESUNBR-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules incorporating fluorophenyl, piperazinyl, pyrrolidinyl, and pyrimidine groups. These structures are of interest due to their diverse pharmacological activities, including potential anticancer properties and the ability to act as receptor agonists or antagonists depending on their specific configuration and substitutions (Eskola et al., 2002).

Synthesis Analysis

The synthesis of such compounds often involves multi-step chemical reactions, including electrophilic fluorination, palladium-catalyzed coupling, and nucleophilic substitution. A notable example is the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which utilizes electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the molecular structure of such compounds. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined, revealing interesting aspects of its molecular conformation (Özbey et al., 1998).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, influenced by the presence of the fluorophenyl and pyrimidine groups. Their reactivity can be tailored for specific applications, such as the development of radiolabeled compounds for imaging studies (Eskola et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and functional groups (Zeng et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are integral to the compound's applications in synthesis and drug development. For example, the electrophilic and nucleophilic centers in the molecule dictate its participation in synthesis reactions (Eskola et al., 2002).

Scientific Research Applications

Imaging and Diagnostic Applications

One significant application of derivatives similar to the specified compound is in the field of imaging and diagnostics. For instance, a compound with a related structure was synthesized to image dopamine D4 receptors, using electrophilic fluorination for high specific radioactivity. This compound showed homogeneous distribution of radioactivity within rat brain, highlighting its potential for neurological imaging applications (Eskola et al., 2002).

Anticancer Activity

There's promising research on compounds with structural similarities in anticancer applications. Zinc(II) complexes of a derivative containing a similar fluorophenyl-piperazinyl moiety demonstrated potent anticancer activity, with stronger antiproliferative effects than cis-platin on cell lines tested. These complexes inhibited tumor cell proliferation by arresting the cell cycle progression at the S phase, showcasing their potential as anticancer drugs (Stanojković et al., 2010).

Neuroprotective Agents

Compounds with a similar fluorophenyl-piperazinyl structure have been studied for their neuroprotective effects. For example, novel 4-arylpyrimidine derivatives showed significant anti-anoxic (AA) activity and anti-lipid peroxidation (ALP) effects, indicating their potential in protecting against cerebral damage and oxidative stress (Kuno et al., 1992).

Corrosion Inhibition

In the field of materials science, derivatives of piperidine, a core component of the specified compound, have been investigated for their corrosion inhibition properties. A study demonstrated that piperidine derivatives effectively inhibited the corrosion of iron, revealing the versatility of these compounds beyond biological applications (Kaya et al., 2016).

Alzheimer's Disease Research

Selective serotonin 1A receptor imaging probes structurally related to the compound have been used in PET studies to quantify receptor densities in Alzheimer's disease patients. Such studies contribute to understanding the neurobiological changes in Alzheimer's, offering pathways for developing targeted treatments (Kepe et al., 2006).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c21-17-5-3-16(4-6-17)15-19(27)25-13-11-24(12-14-25)18-7-8-22-20(23-18)26-9-1-2-10-26/h3-8H,1-2,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPVAEASESUNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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